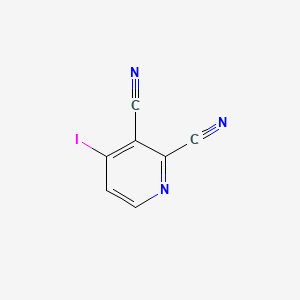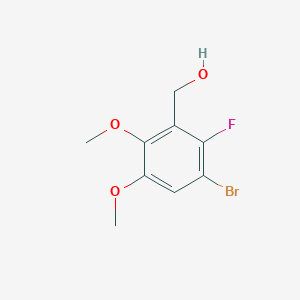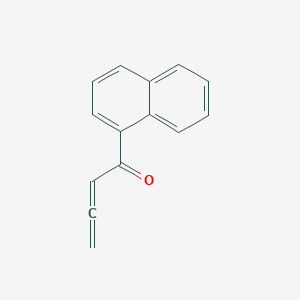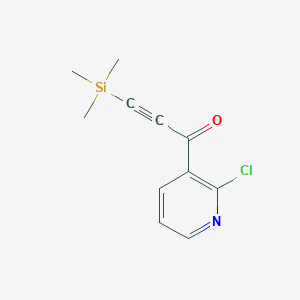
1-(2-Chloropyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloropyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one is an organic compound that features a pyridine ring substituted with a chlorine atom at the second position and a trimethylsilyl group attached to a prop-2-yn-1-one moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloropyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and trimethylsilylacetylene.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. A base such as potassium carbonate or sodium hydride is used to deprotonate the acetylene, facilitating its nucleophilic attack on the 2-chloropyridine.
Catalysts: Palladium or copper catalysts are often employed to enhance the reaction efficiency.
Solvents: Common solvents used include tetrahydrofuran or dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
化学反応の分析
Types of Reactions: 1-(2-Chloropyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like ethanol or water.
Major Products:
Oxidation: Formation of pyridine carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
1-(2-Chloropyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism of action of 1-(2-Chloropyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, the trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
類似化合物との比較
- 1-(2-Bromopyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one
- 1-(2-Fluoropyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one
- 1-(2-Iodopyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one
Comparison: 1-(2-Chloropyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one is unique due to the presence of a chlorine atom, which can influence its reactivity and interaction with biological targets. Compared to its bromine, fluorine, and iodine analogs, the chlorine-substituted compound may exhibit different electronic and steric properties, affecting its overall behavior in chemical and biological systems.
特性
分子式 |
C11H12ClNOSi |
|---|---|
分子量 |
237.76 g/mol |
IUPAC名 |
1-(2-chloropyridin-3-yl)-3-trimethylsilylprop-2-yn-1-one |
InChI |
InChI=1S/C11H12ClNOSi/c1-15(2,3)8-6-10(14)9-5-4-7-13-11(9)12/h4-5,7H,1-3H3 |
InChIキー |
ZNSSFNXFFDKRIC-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC(=O)C1=C(N=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


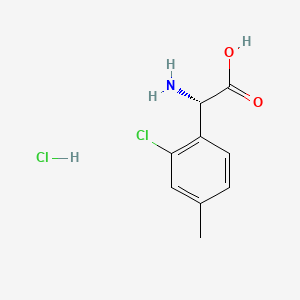
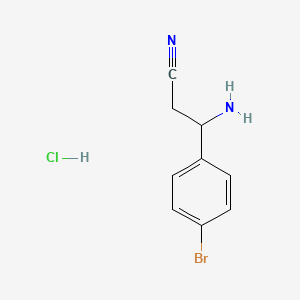
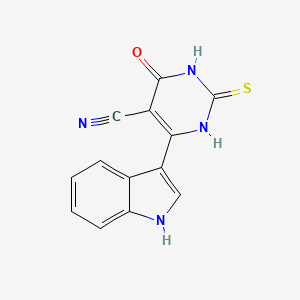
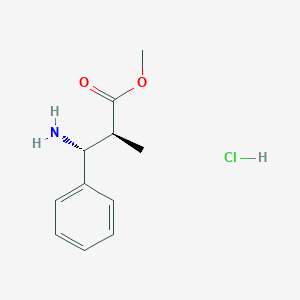
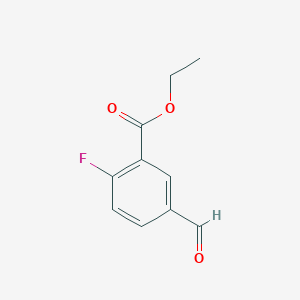

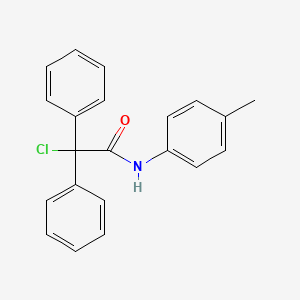
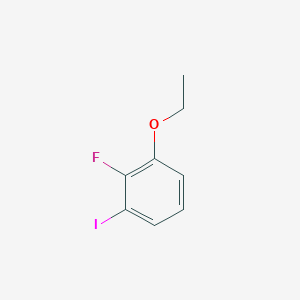
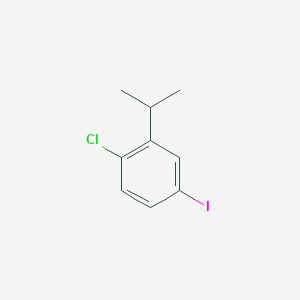
![1-Methyl-1H-imidazo[4,5-C]pyridin-6-amine hydrochloride](/img/structure/B14023631.png)
![3-bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14023641.png)
